molecular formula C23H24N2O3 B11412616 2-[(4-benzylpiperazin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one

2-[(4-benzylpiperazin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one

Cat. No.: B11412616
M. Wt: 376.4 g/mol
InChI Key: IXRMUFVHCMQUKN-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Acid or base catalysts depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic function is impaired, such as in Alzheimer’s disease.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-(4-benzylpiperazine-1-carbonyl)-7,8-dimethylchromen-4-one

InChI

InChI=1S/C23H24N2O3/c1-16-8-9-19-20(26)14-21(28-22(19)17(16)2)23(27)25-12-10-24(11-13-25)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3

InChI Key

IXRMUFVHCMQUKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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